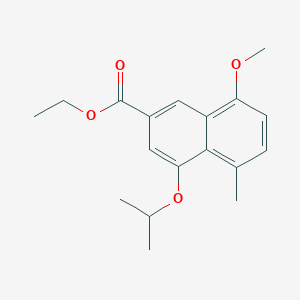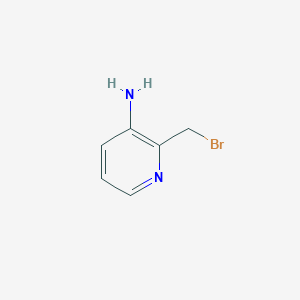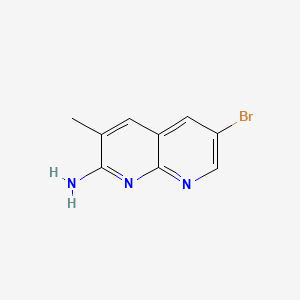
3-Bromo-5-(p-tolylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-[(4-methylphenyl)thio]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylphenylthio group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(4-methylphenyl)thio]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated pyridine is then reacted with 4-methylthiophenol in the presence of a base such as potassium carbonate or sodium hydride to form the desired thioether linkage.
Industrial Production Methods
Industrial production of 3-Bromo-5-[(4-methylphenyl)thio]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-Bromo-5-[(4-methylphenyl)thio]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thioether group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-[(4-methylphenyl)thio]pyridine or 3-thio-5-[(4-methylphenyl)thio]pyridine.
Oxidation: Products such as 3-Bromo-5-[(4-methylphenyl)sulfinyl]pyridine or 3-Bromo-5-[(4-methylphenyl)sulfonyl]pyridine.
Reduction: Products such as 3-Hydro-5-[(4-methylphenyl)thio]pyridine.
科学研究应用
3-Bromo-5-[(4-methylphenyl)thio]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-Bromo-5-[(4-methylphenyl)thio]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
3-Bromo-5-[(4-methylphenyl)thio]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Chloro-5-[(4-methylphenyl)thio]pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-5-[(4-methylphenyl)amino]pyridine: Similar structure but with an amino group instead of a thioether group.
Uniqueness
3-Bromo-5-[(4-methylphenyl)thio]pyridine is unique due to the combination of a bromine atom and a 4-methylphenylthio group on a pyridine ring. This specific substitution pattern can impart distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (thioether) groups can influence the compound’s overall electronic properties and its interactions with other molecules.
属性
分子式 |
C12H10BrNS |
|---|---|
分子量 |
280.19 g/mol |
IUPAC 名称 |
3-bromo-5-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 |
InChI 键 |
AWZSBWKISXPDEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


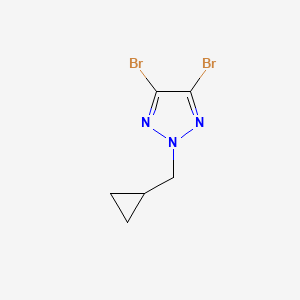
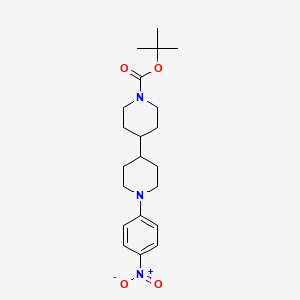

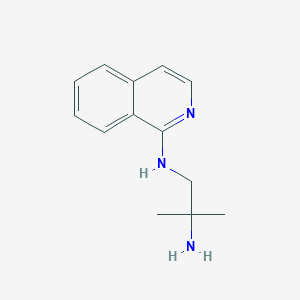
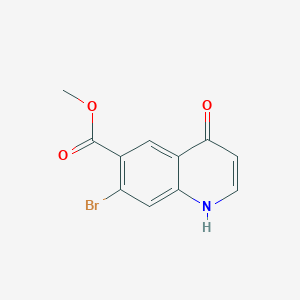
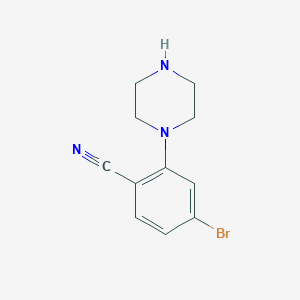
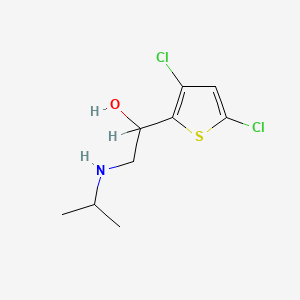
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
